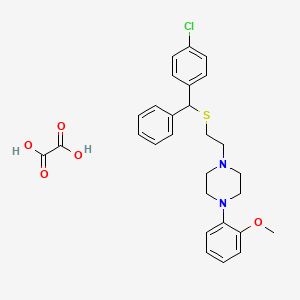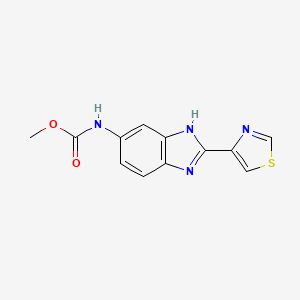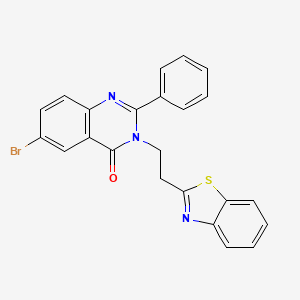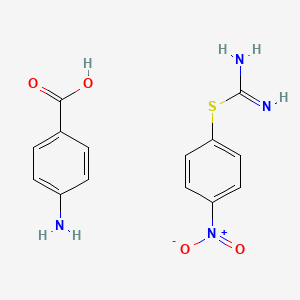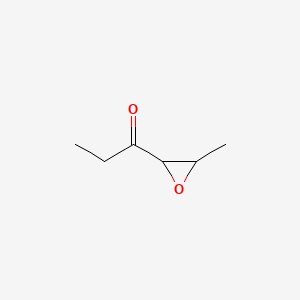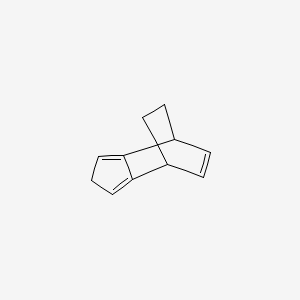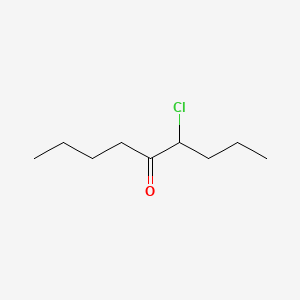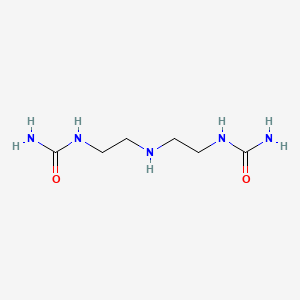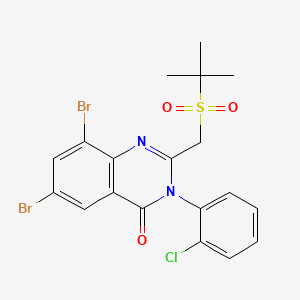
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Bromination: Introduction of bromine atoms at the 6 and 8 positions using brominating agents such as N-bromosuccinimide (NBS).
Chlorination: Incorporation of the 2-chlorophenyl group through electrophilic aromatic substitution.
Sulfonylation: Attachment of the sulfonyl group using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions could target the bromine or chlorine substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Pharmaceutical applications could include its use as an active ingredient in medications targeting specific diseases, given its potential biological activity.
Industry
In industrial settings, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and sulfonyl groups could influence its binding affinity and specificity. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: The parent compound without additional substituents.
6,8-Dibromo-4(3H)-Quinazolinone: Lacks the 2-chlorophenyl and sulfonyl groups.
3-(2-Chlorophenyl)-4(3H)-Quinazolinone: Lacks the bromine and sulfonyl groups.
Uniqueness
The unique combination of bromine, chlorine, and sulfonyl groups in 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
108659-79-6 |
|---|---|
分子式 |
C19H17Br2ClN2O3S |
分子量 |
548.7 g/mol |
IUPAC名 |
6,8-dibromo-2-(tert-butylsulfonylmethyl)-3-(2-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H17Br2ClN2O3S/c1-19(2,3)28(26,27)10-16-23-17-12(8-11(20)9-13(17)21)18(25)24(16)15-7-5-4-6-14(15)22/h4-9H,10H2,1-3H3 |
InChIキー |
XXYRAKCUPMMNFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)S(=O)(=O)CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13752964.png)
![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)
![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)

